

A Comprehensive Technical Guide to Halogenated Anilines: Synthesis, Reactivity, Applications, and Toxicological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-iodoaniline

Cat. No.: B1317141

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated anilines are a pivotal class of aromatic compounds characterized by an aniline core substituted with one or more halogen atoms. The nature, number, and position of these halogen substituents profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. This versatility makes them indispensable building blocks in a wide array of applications, ranging from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials. However, their widespread use and potential for environmental dissemination necessitate a thorough understanding of their toxicological profiles. This in-depth technical guide provides a comprehensive review of the synthesis, reactivity, applications in drug development, and toxicity of halogenated anilines, with a focus on providing practical data and methodologies for researchers in the field.

Physicochemical Properties of Halogenated Anilines

The introduction of halogens onto the aniline ring systematically modifies its electronic and steric properties. Electronegativity increases from iodine to fluorine, while atomic size and polarizability increase down the group. These trends directly impact properties such as melting point, boiling point, acidity (pKa of the anilinium ion), and lipophilicity (LogP). The following tables summarize key physicochemical data for a range of mono-, di-, and tri-halogenated

anilines, providing a valuable resource for predicting their behavior in both chemical and biological systems.

Table 1: Physicochemical Properties of Monohalogenated Anilines

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	pKa	LogP
2-Fluoroaniline	348-54-9	C ₆ H ₆ FN	111.12	-29	182-183	3.2	1.15[1]
3-Fluoroaniline	371-40-4	C ₆ H ₆ FN	111.12	-2	186	3.5	1.15
4-Fluoroaniline	371-40-4	C ₆ H ₆ FN	111.12	-1.9	187	4.65[1]	1.15[1]
2-Chloroaniline	95-51-2	C ₆ H ₆ CIN	127.57	-14	208.8	2.65	1.9
3-Chloroaniline	108-42-9	C ₆ H ₆ CIN	127.57	-10	230.5	3.52	1.88
4-Chloroaniline	106-47-8	C ₆ H ₆ CIN	127.57	69.5[2]	232[3]	4.15	1.83[2]
2-Bromoaniline	615-54-3	C ₆ H ₆ BrN	172.02	32	229	2.53	2.1
3-Bromoaniline	591-19-5	C ₆ H ₆ BrN	172.02	18	251	3.58	2.03
4-Bromoaniline	106-40-1	C ₆ H ₆ BrN	172.02	66-68[4]	243[4]	3.86	2.03

2-								
Iodoanilin	615-43-0	C ₆ H ₅ IN	219.02	60-61	270	2.6	2.6	
e								
3-								
Iodoanilin	626-01-7	C ₆ H ₅ IN	219.02	23	270	3.6	2.53	
e								
4-								
Iodoanilin	540-37-4	C ₆ H ₅ IN	219.02	61-63[5]	270	3.81[5]	2.53	
e								

Table 2: Physicochemical Properties of Dihalogenated Anilines

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	LogP
2,4-Difluoroaniline	367-25-9	C ₆ H ₅ F ₂ N	129.11	-7.5[6]	170[6]	1.7[6]
2,6-Difluoroaniline	5509-65-9	C ₆ H ₅ F ₂ N	129.11	-	144-148	1.4
3,4-Difluoroaniline	3863-11-4	C ₆ H ₅ F ₂ N	129.11	22[7]	77[7]	-
2,3-Dichloroaniline	608-27-5	C ₆ H ₅ Cl ₂ N	162.02	24[4]	252[4]	2.78[4]
2,4-Dichloroaniline	554-00-7	C ₆ H ₅ Cl ₂ N	162.02	59-62[8]	245[8]	2.78[8]
2,5-Dichloroaniline	95-82-9	C ₆ H ₅ Cl ₂ N	162.02	47-50	251	2.92[9]
3,4-Dichloroaniline	95-76-1	C ₆ H ₅ Cl ₂ N	162.02	69-71[10]	271.8[10]	2.69
2,4-Dibromoaniline	615-57-6	C ₆ H ₅ Br ₂ N	250.92	79-81	-	2.6
2,5-Dibromoaniline	3638-73-1	C ₆ H ₅ Br ₂ N	250.92	50-52	-	-
3,5-Dibromoaniline	626-41-5	C ₆ H ₅ Br ₂ N	250.92	55-58	-	-

line

2,4-

Diiodoanili	533-70-0	C ₆ H ₅ I ₂ N	344.92	94-95[11]	-	-
-------------	----------	--	--------	-----------	---	---

2,6-

Diiodoanili	608-30-0	C ₆ H ₅ I ₂ N	344.92	-	-	2.5
-------------	----------	--	--------	---	---	-----

3,5-

Dichloro-	83121-15-	C ₆ H ₃ Cl ₂ F ₂	197.999	75[12]	268.1[12]	-
2,4-	7	N				
difluoroanili						
ne						

Table 3: Physicochemical Properties of Trihalogenated Anilines

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	LogP
2,4,6-Trichloroaniline	634-93-5	C ₆ H ₄ Cl ₃ N	196.46	78.5[13]	262[13]	3.69[14]
3,4,5-Trichloroaniline	634-91-3	C ₆ H ₄ Cl ₃ N	196.46	97-99[15]	-	-
2,4,6-Tribromoaniline	147-82-0	C ₆ H ₄ Br ₃ N	329.81	120-122[16]	300[16]	3.3

Synthesis of Halogenated Anilines

The synthesis of halogenated anilines can be broadly categorized into two approaches: direct halogenation of aniline or its derivatives, and the introduction of the amino group to a pre-halogenated aromatic ring.

Direct Halogenation of Anilines

The amino group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. This high reactivity can lead to polysubstitution, necessitating careful control of reaction conditions or the use of protecting groups to achieve selectivity.

Caption: General workflows for the synthesis of halogenated anilines.

Protocol 1: Para-Selective Monobromination of Aniline via Acetanilide Protection[\[17\]](#)

This three-step protocol is a classic method to achieve selective para-bromination.

- Protection of Aniline (Synthesis of Acetanilide):
 - In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.
 - To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.
 - Stir the reaction mixture at room temperature for 30 minutes.
 - Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
 - Collect the solid product by vacuum filtration, wash with cold water, and dry.
- Bromination of Acetanilide:
 - Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.
 - In a separate container, prepare a solution of Bromine (1.0 eq.) in glacial acetic acid.
 - Slowly add the bromine solution to the acetanilide solution with constant stirring at room temperature.
 - Continue to stir the mixture for 1 hour.
 - Pour the reaction mixture into cold water and stir to ensure complete precipitation.
 - Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water.

- Deprotection (Hydrolysis of p-Bromoacetanilide):
 - Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.
 - Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).
 - Heat the mixture to reflux for 1-2 hours.
 - Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the p-bromoaniline.
 - Collect the product by vacuum filtration, wash with water, and dry.

Protocol 2: Synthesis of 2,4-Diiodoaniline using Potassium Dichloroiodate[18]

This protocol allows for the selective di-iodination of aniline.

- Preparation of 1 M KICl_2 Solution:
 - In a fume hood, dissolve 16.6 g (0.1 mol) of potassium iodide and 21.4 g (0.1 mol) of potassium iodate in 150 mL of distilled water with vigorous stirring.
 - Slowly add 50 mL of concentrated hydrochloric acid to the stirred solution.
 - Transfer the solution to a 200 mL volumetric flask and dilute to the mark with distilled water.
- Iodination of Aniline:
 - In a 250 mL round-bottom flask, dissolve 1.86 g (0.02 mol) of aniline in 50 mL of 1 M hydrochloric acid.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add 44 mL (0.044 mol, 2.2 equivalents) of the 1 M KICl_2 solution dropwise over 30 minutes, maintaining the temperature below 10 °C.
 - Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

- Quench the reaction by adding 10% sodium thiosulfate solution until the yellow color disappears.
- Neutralize the mixture with saturated sodium bicarbonate solution to a pH of approximately 8.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
- Recrystallize the crude product from ethanol to yield pure 2,4-diiodoaniline.

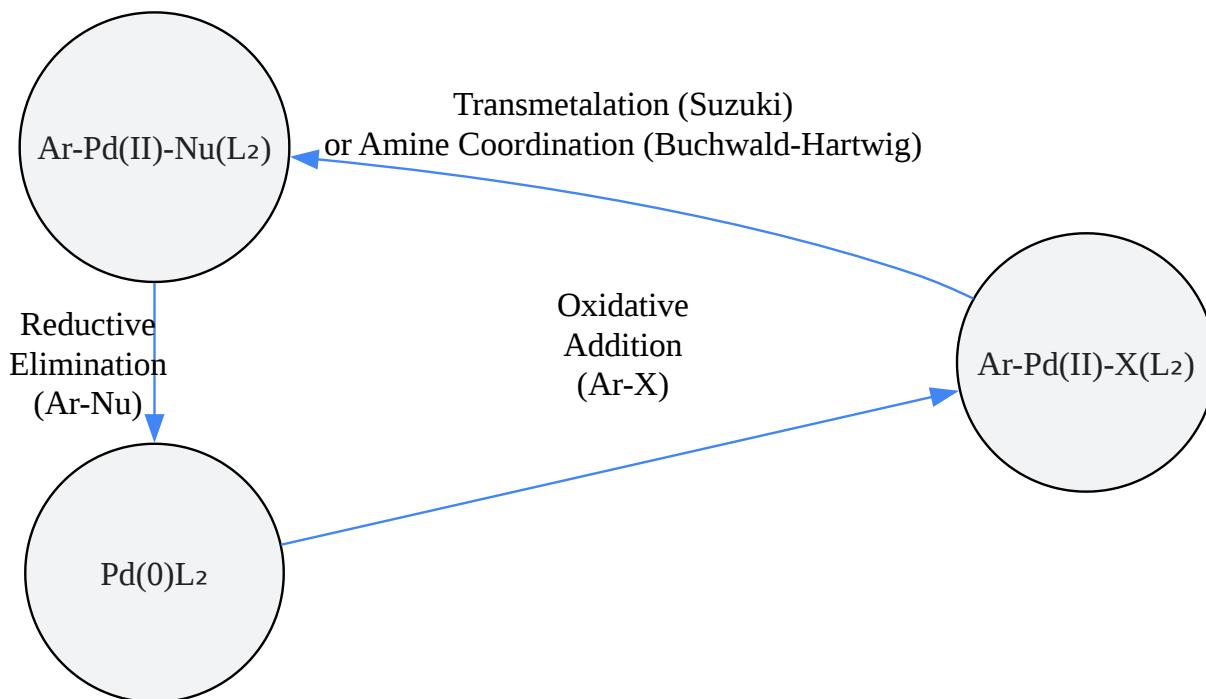
Synthesis from Halogenated Precursors

An alternative strategy involves the reduction of a nitro group on a pre-halogenated benzene ring. This is particularly useful for isomers that are difficult to obtain through direct halogenation.

Protocol 3: Synthesis of 3,5-dichloro-2,4-difluoroaniline[12]

This protocol involves the hydrogenation of the corresponding nitrobenzene.

- Reaction Setup:
 - In a high-pressure reaction vessel, combine 22.8g (0.1 mol) of 3,5-dichloro-2,4-difluoronitrobenzene, 80 mL of Dimethylformamide (DMF), and 8g of Raney Nickel catalyst.[12]
- Hydrogenation:
 - Seal the vessel and introduce hydrogen gas to a pressure of 1.25 MPa.[12]
 - Heat the mixture to 50°C and maintain the reaction for 3 hours with stirring.[12]
- Work-up and Isolation:
 - After cooling, filter the reaction mixture to remove the catalyst.[12]


- The filtrate is subjected to reduced pressure distillation to yield 3,5-dichloro-2,4-difluoroaniline.[12]

Reactivity of Halogenated Anilines

The halogen substituents on the aniline ring serve as versatile synthetic handles, most notably in transition metal-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bond is inversely proportional to its bond dissociation energy, leading to the general reactivity trend: I > Br > Cl >> F.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, allowing for the elaboration of the halogenated aniline scaffold.

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Table 4: Qualitative Reactivity of Halogenated Anilines in Cross-Coupling Reactions

Reaction	Iodoaniline	Bromoaniline	Chloroaniline	Fluoroaniline
Suzuki-Miyaura	Highly reactive, mild conditions	Reactive, moderate conditions	Less reactive, requires specialized ligands/condition	Generally unreactive
Buchwald-Hartwig	Highly reactive, mild conditions	Reactive, moderate conditions	Less reactive, requires specialized ligands/condition	Generally unreactive
Sonogashira	Highly reactive, often at room temperature	Reactive, requires heating	Challenging, requires specific catalysts	Generally unreactive

Protocol 4: Suzuki-Miyaura Coupling of a Bromoaniline

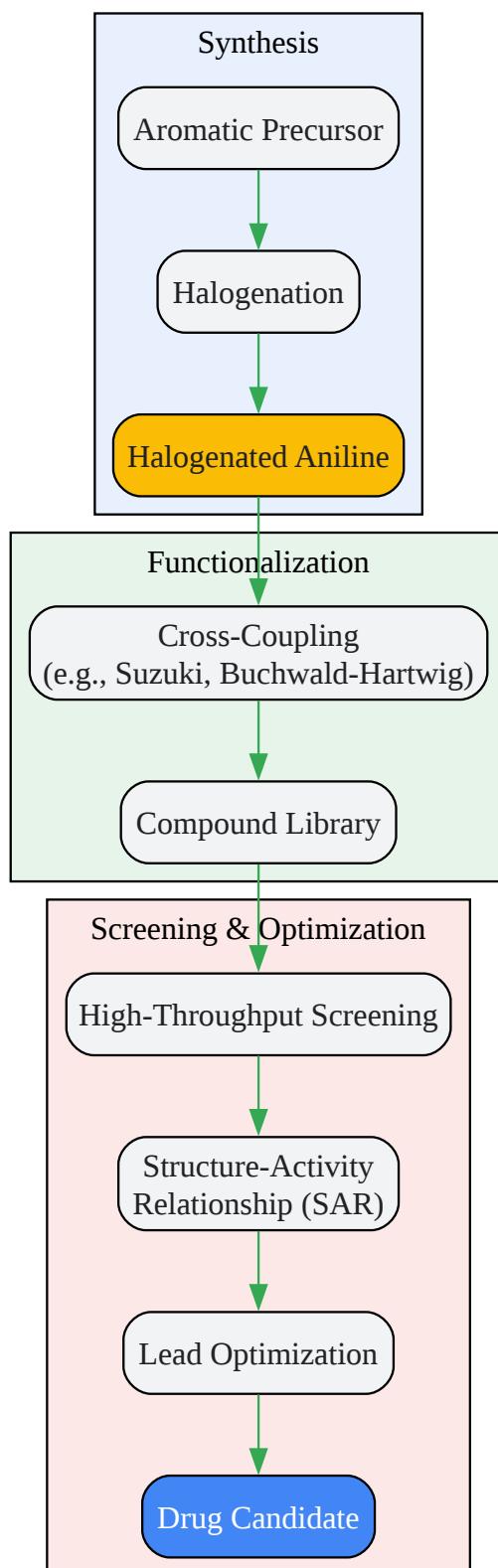
This protocol is a general procedure for the coupling of an aryl boronic acid with a bromoaniline.

- Reaction Setup:
 - In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromoaniline (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , 2.0 mmol).
 - Add a suitable solvent system (e.g., a mixture of toluene and water).
- Reaction:
 - Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up and Purification:
 - Upon completion, cool the reaction mixture to room temperature.
 - Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

Protocol 5: Buchwald-Hartwig Amination of a Chloroaniline

This protocol describes the coupling of an amine with a chloroaniline, which typically requires more robust catalytic systems.


- Reaction Setup:
 - In a glovebox or under an inert atmosphere, combine the chloroaniline (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu , 1.4 mmol).
 - Add an anhydrous solvent (e.g., toluene or dioxane).
- Reaction:
 - Seal the reaction vessel and heat the mixture to 100-120 °C with vigorous stirring.
 - Monitor the reaction progress by TLC or GC-MS.
- Work-up and Purification:
 - After cooling, quench the reaction carefully with water.
 - Extract the product with an organic solvent.

- Wash the combined organic layers with brine, dry, and concentrate.
- Purify the product by column chromatography.

Applications in Drug Development

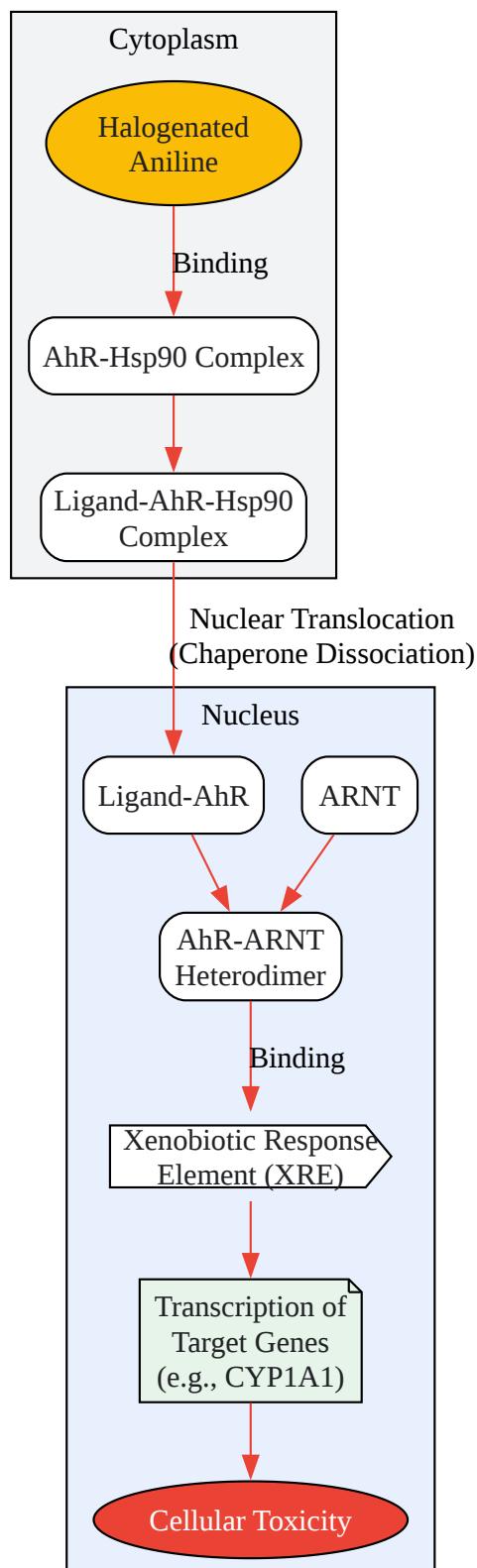
Halogenated anilines are prevalent motifs in a vast number of approved drugs and clinical candidates. The incorporation of halogens can modulate a compound's pharmacokinetic and pharmacodynamic properties in several ways:

- Lipophilicity and Permeability: Halogens, particularly chlorine and bromine, increase lipophilicity, which can enhance membrane permeability and oral absorption.
- Metabolic Stability: The introduction of a halogen can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.
- Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's binding pocket, which can significantly enhance binding affinity and selectivity.
- Conformational Control: The steric bulk of halogens can influence the preferred conformation of a molecule, locking it into a bioactive conformation.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the use of halogenated anilines in drug discovery.

Toxicity of Halogenated Anilines


The toxicity of halogenated anilines is a significant concern, both in occupational settings and in the environment. Their adverse effects can be attributed to the parent compound and its metabolites.

Mechanism of Toxicity: Aryl Hydrocarbon Receptor (AhR) Signaling

Many halogenated aromatic compounds, including some halogenated anilines, are known to exert their toxic effects through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The canonical AhR signaling pathway is as follows:

- **Ligand Binding:** The halogenated aniline enters the cell and binds to the AhR, which is located in the cytoplasm in a complex with chaperone proteins (e.g., Hsp90).
- **Nuclear Translocation:** Ligand binding induces a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus.
- **Dimerization and DNA Binding:** In the nucleus, the AhR dissociates from its chaperones and heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
- **Gene Transcription:** Binding to XREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2), which are involved in the metabolism of xenobiotics.

The induction of these metabolic enzymes can lead to the formation of reactive metabolites, oxidative stress, and downstream cellular damage.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dibromoaniline (CAS 615-55-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. scribd.com [scribd.com]
- 3. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Difluoroaniline | 367-25-9 [chemicalbook.com]
- 7. innospk.com [innospk.com]
- 8. 2,4-Dichloroaniline | 554-00-7 [chemicalbook.com]
- 9. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinfo.com [nbinfo.com]
- 11. 2,4-Diidoaniline CAS#: 533-70-0 [amp.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]
- 14. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3,4,5-TRICHLOROANILINE CAS#: 634-91-3 [m.chemicalbook.com]
- 16. chembk.com [chembk.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Halogenated Anilines: Synthesis, Reactivity, Applications, and Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1317141#literature-review-on-halogenated-anilines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com